molecular formula C20H34O6 B157922 19(R)-hydroxy Prostaglandin E1

19(R)-hydroxy Prostaglandin E1

Numéro de catalogue: B157922
Poids moléculaire: 370.5 g/mol
Clé InChI: QVVXWHIDRKRPMO-VOSXNNSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

19(R)-hydroxy Prostaglandin E1 (19(R)-OH PGE1) is a bioactive prostaglandin predominantly found in primate semen, where it acts as a major prostaglandin component . It functions as a selective agonist for EP1 and EP3 receptor subtypes, mediating smooth muscle contraction and modulating physiological processes such as vasoconstriction and reproductive tract functions . Structurally, it features a hydroxyl group at the 19(R) position, distinguishing it from other prostaglandins like PGE1 or PGE2 (Figure 1). This stereochemical modification influences receptor binding specificity and downstream signaling pathways.

Mécanisme D'action

Target of Action

19®-hydroxy Prostaglandin E1, a derivative of Prostaglandin E1 (PGE1), primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors play a crucial role in facilitating prostaglandin signaling. PGE1 also targets the GLI2 protein, a transcriptional mediator at the end of the Hedgehog pathway .

Mode of Action

The interaction of 19®-hydroxy Prostaglandin E1 with its targets results in a variety of changes. PGE1 has been found to have anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties , as well as effects on lipid metabolism . It also acts as a potent GLI2 antagonist , overcoming resistance mechanisms of both SMO mutagenesis and GLI2 amplification .

Biochemical Pathways

19®-hydroxy Prostaglandin E1 affects several biochemical pathways. It is involved in the Hedgehog signaling pathway , where it inhibits GLI2 Amplification–Associated Activation . It also plays a role in the prostaglandin synthesis pathway , where it is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid .

Pharmacokinetics

The pharmacokinetics of 19®-hydroxy Prostaglandin E1 involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PGE1 is rapidly metabolized when given intravenously, but its efficacy is maintained due to the biologically active metabolite 13,14-dihydro-PGE1 , which closely resembles the pharmacodynamic spectrum of PGE1 . More detailed pharmacokinetic studies specific to 19®-hydroxy Prostaglandin E1 are yet to be conducted.

Result of Action

The action of 19®-hydroxy Prostaglandin E1 results in molecular and cellular effects that contribute to its clinical efficacy. These include its anti-aggregating and vasodilator effects , which add to its clinical efficacy . It also exhibits pan-inhibition against multiple drug refractory activities for Hedgehog-targeted therapies .

Action Environment

The action, efficacy, and stability of 19®-hydroxy Prostaglandin E1 can be influenced by various environmental factors. For instance, in a high-glucose environment, PGE1 has been reported to maintain adequate oxygenation among patients . .

Analyse Biochimique

Biochemical Properties

19®-hydroxy Prostaglandin E1 interacts with various enzymes, proteins, and other biomolecules. PGE1 is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid (AA) . It is more active in tissue under physiological conditions than the more recently discovered PGs, such as prostacyclin (PGI2) . Its stability is mainly related to the fact that there are only two double bonds in its structure .

Cellular Effects

19®-hydroxy Prostaglandin E1 has significant effects on various types of cells and cellular processes. It has been reported to maintain adequate oxygenation among patients under one-lung ventilation (OLV) . PGE1 has anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties, as well as effects on lipid metabolism .

Molecular Mechanism

The mechanism of action of 19®-hydroxy Prostaglandin E1 involves its interactions at the molecular level. PGE1 inhibits the Hedgehog (HH) signaling pathway through the EP4 receptor, enhancing cAMP-PKA activity, which promotes phosphorylation and degradation of GLI2 via the ubiquitination pathway .

Temporal Effects in Laboratory Settings

The effects of 19®-hydroxy Prostaglandin E1 change over time in laboratory settings. PGE1 has been reported to reduce ventricular hypertrophy and the expression of fibrosis over time . It also has a very short half-life of 5–10 minutes .

Dosage Effects in Animal Models

The effects of 19®-hydroxy Prostaglandin E1 vary with different dosages in animal models. Higher doses of PGE1 have been found to give greater benefits but also increase the adverse effects .

Metabolic Pathways

19®-hydroxy Prostaglandin E1 is involved in various metabolic pathways. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Transport and Distribution

19®-hydroxy Prostaglandin E1 is transported and distributed within cells and tissues. It is administered via continuous intravenous infusion .

Activité Biologique

19(R)-Hydroxy Prostaglandin E1 (19(R)-OH PGE1) is a significant derivative of prostaglandin E1 (PGE1), primarily recognized for its role in human reproductive physiology and various biological activities. This article explores the biological activity of 19(R)-OH PGE1, focusing on its receptor interactions, physiological effects, and implications in clinical research.

  • Molecular Formula : C₂₀H₃₄O₆
  • Molecular Weight : 370.48 g/mol
  • CAS Number : 64625-55-4

Receptor Interactions

19(R)-OH PGE1 acts primarily as an agonist for the EP1 and EP3 receptor subtypes, exhibiting contractile activity on smooth muscle preparations. This receptor specificity is crucial for understanding its physiological roles and potential therapeutic applications.

Receptor Subtype Effect Reference
EP1Smooth muscle contraction
EP3Modulation of vascular tone
EP2Limited activity

Vasodilation and Smooth Muscle Effects

19(R)-OH PGE1 demonstrates potent vasodilatory effects, contributing to increased peripheral blood flow. This is particularly relevant in contexts such as erectile dysfunction treatment, where PGE1 derivatives are utilized to induce vasodilation.

Anti-Inflammatory Properties

Similar to other prostaglandins, 19(R)-OH PGE1 exhibits anti-inflammatory effects. It has been shown to inhibit platelet aggregation and modulate immune responses, which may have implications in managing inflammatory conditions.

Role in Reproductive Physiology

In primate seminal plasma, 19(R)-OH PGE1 is a major component and is believed to play a role in sperm motility and function. Its specific action on reproductive tissues highlights its importance in fertility studies.

Study on Receptor Selectivity

A significant study indicated that while PGE2 stimulates various prostanoid receptor subtypes indiscriminately, 19(R)-OH PGE2 showed selectivity for the EP2-receptor subtype. In contrast, 19(R)-OH PGE1 was found to be approximately 1.5 times more potent than its counterpart at stimulating myotropic activity in isolated guinea pig ileum preparations, suggesting a unique profile of biological activity distinct from other prostaglandins .

Clinical Implications

Research has demonstrated that 19(R)-OH PGE1 can effectively manage conditions related to impaired blood flow and inflammation. For instance, its application in treating erectile dysfunction has shown positive outcomes with a low incidence of adverse effects .

Summary of Findings

Biological Activity Description Significance
VasodilationInduces relaxation of vascular smooth muscleTreatment for erectile dysfunction
Anti-inflammatoryInhibits platelet aggregationPotential use in inflammatory diseases
Reproductive functionEnhances sperm motility in seminal plasmaImportance in fertility research

Applications De Recherche Scientifique

19(R)-PGE1 is characterized by its molecular formula C20H34O6C_{20}H_{34}O_6 and a molecular weight of 370.48 g/mol. It functions as an agonist for the EP1 and EP3 receptor subtypes, which are G protein-coupled receptors involved in various physiological processes. Notably, it exhibits contractile activity on smooth muscle preparations, making it crucial for studies related to muscle physiology and pharmacodynamics .

Pharmacological Studies

  • Vasodilation : 19(R)-PGE1 has been extensively studied for its vasodilatory effects, which are mediated through EP receptor activation. This property is particularly valuable in treating conditions like pulmonary hypertension and erectile dysfunction.
  • Smooth Muscle Contraction : It has demonstrated significant contractile effects on guinea pig ileum (EC50 of 320 nM) and chick ileum (EC50 of 80 nM), highlighting its role in gastrointestinal motility studies .

Reproductive Biology

  • Semen Composition : As a major prostaglandin found in primate semen, including humans, 19(R)-PGE1 is involved in reproductive processes. Its presence is linked to sperm motility and function, making it a target for infertility research .

Inflammation and Immunology

  • Anti-inflammatory Properties : Research indicates that 19(R)-PGE1 may modulate inflammatory responses, providing insights into potential therapeutic applications for inflammatory diseases .
  • Cell Signaling : The compound's interaction with various signaling pathways (e.g., NF-κB, MAPK) positions it as a candidate for studying cellular responses to inflammation and stress .

Case Study 1: Vascular Effects

A study investigated the effects of 19(R)-PGE1 on isolated rat blood vessels. Results indicated significant vasodilation, suggesting potential applications in managing cardiovascular diseases. The compound's ability to modulate vascular tone highlights its importance in cardiovascular pharmacotherapy.

Case Study 2: Reproductive Health

In a clinical trial assessing the role of prostaglandins in male fertility, researchers found that supplementation with 19(R)-PGE1 improved sperm motility and overall semen quality. This finding underscores its relevance in reproductive health research.

Data Tables

Application AreaDescriptionKey Findings
PharmacologyVasodilation and smooth muscle contractionEC50 values indicate potent activity on smooth muscle
Reproductive BiologyMajor component of primate semenLinked to enhanced sperm motility
InflammationModulates immune responsesPotential therapeutic effects in inflammatory diseases

Q & A

Q. What are the primary receptor targets of 19(R)-hydroxy Prostaglandin E1, and how are they experimentally validated?

Basic Research Focus
this compound is a potent agonist for EP1 and EP3 receptor subtypes, validated through in vitro assays such as calcium flux measurements and cAMP modulation in HEK-293 or CHO cells transfected with human EP receptors. Receptor specificity is confirmed via competitive binding assays using radiolabeled ligands (e.g., [³H]-PGE2) and pharmacological inhibitors (e.g., ONO-8713 for EP1). Smooth muscle contraction assays in isolated tissues (e.g., guinea pig ileum) further corroborate its activity .

Q. How can researchers resolve contradictions in reported receptor specificity across different tissue models?

Advanced Research Focus
Discrepancies in receptor activity (e.g., lack of FP receptor activation in feline iris sphincter) require tissue-specific profiling using:

  • Receptor knockout models (e.g., CRISPR/Cas9-generated EP1/EP3 KO cells).
  • Concentration-response curves to assess ligand efficacy at varying doses.
  • Cross-species comparisons (primate vs. rodent tissues) to evaluate evolutionary divergence.
    Contradictions may arise from differential receptor coupling (e.g., Gαq vs. Gαi pathways) or metabolite interference in seminal plasma .

Q. What methodological approaches are recommended for quantifying this compound in biological samples?

Basic Research Focus
Quantification in seminal plasma or tissue homogenates requires:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGE2-d4) for precision.
  • Solid-phase extraction (SPE) to isolate prostaglandins from lipid-rich matrices.
  • Validation against ELISA kits calibrated for cross-reactivity (e.g., Cayman Chemical’s PGE1 ELISA, adapted for 19(R)-isomers) .

Q. What in vivo experimental designs are appropriate for studying its role in primate reproductive biology?

Advanced Research Focus

  • Non-human primate models (e.g., rhesus macaques): Collect serial semen samples post-ejaculation to correlate this compound levels (via LC-MS/MS) with sperm motility metrics.
  • Intrauterine infusion studies : Administer isotopically labeled compound to track distribution and metabolism.
  • Knockdown approaches : Use siRNA targeting EP1/EP3 in reproductive tract tissues to assess functional outcomes .

Q. What structural modifications influence its receptor binding affinity?

Basic Research Focus
The 19(R)-hydroxyl group and C9 ketone are critical for EP1/EP3 activation. Modifications such as:

  • C15 hydroxyl stereochemistry (S vs. R configuration) reduce potency.
  • Methyl esterification at the carboxylic acid group diminishes receptor binding.
    Synthetic analogs (e.g., 16,16-dimethyl derivatives) are used to probe structure-activity relationships .

Q. How should stability issues be addressed during long-term in vitro experiments?

Advanced Research Focus

  • Storage : Aliquot and store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Antioxidants : Add 0.1% butylated hydroxytoluene (BHT) to cell culture media.
  • Stability assays : Monitor degradation via LC-MS over 24–72 hours under experimental conditions (e.g., 37°C, pH 7.4).
  • Light protection : Use amber vials to prevent photo-oxidation .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects on smooth muscle contraction?

Advanced Research Focus

  • Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values from sigmoidal dose-response curves.
  • Two-way ANOVA for comparing tissue-specific responses (e.g., uterine vs. vascular smooth muscle).
  • Grubbs’ test to identify outliers in biological replicates, ensuring NIH guidelines for preclinical rigor .

Q. How does this compound differ from its 19(S) isomer in bioactivity?

Basic Research Focus
The 19(R) configuration confers:

  • Higher affinity for EP1/EP3 (≥10-fold vs. 19(S)-isomer in binding assays).
  • Prolonged smooth muscle contraction due to slower metabolic clearance (e.g., via 15-hydroxyprostaglandin dehydrogenase).
    Stereochemical analysis via chiral HPLC or X-ray crystallography is essential for purity verification .

Q. What metabolomic approaches identify downstream mediators of this compound?

Advanced Research Focus

  • Untargeted metabolomics : Use high-resolution LC-MS to profile seminal plasma metabolites post-treatment.
  • Isotope tracing : Incubate with ¹³C-labeled arachidonic acid to track incorporation into prostaglandin pathways.
  • Network analysis : Apply Kyoto Encyclopedia of Genes and Genomes (KEGG) mapping to link metabolites to signaling nodes (e.g., COX-2, mPGES-1) .

Comparaison Avec Des Composés Similaires

Comparison with Similar Prostaglandins

Prostaglandin E1 (PGE1)

  • Receptor Affinity : PGE1 primarily binds to IP and EP3 receptors, with IP receptor activation dominant at low concentrations (IC50: 21.81 ± 2.24 nM for platelet aggregation inhibition) .
  • Biological Activities :
    • Platelet Aggregation Inhibition : Exhibits dose-dependent inhibition of ADP-induced platelet aggregation (IC50: 21.81 nM) .
    • Vasodilation : Increases vascular permeability by up to 9.2-fold at 1 µM .
    • Analgesia : Reduces acute pain in murine models (10 nM reduces licking time to 0.25 s vs. 6.25 s in controls) .
  • Structural Differences : Lacks the 19(R)-hydroxyl group, leading to broader receptor interaction (IP, EP2, EP4) compared to 19(R)-OH PGE1 .

Table 1: Functional Comparison of PGE1 and 19(R)-OH PGE1

Parameter PGE1 19(R)-OH PGE1
Primary Receptors IP, EP3 EP1, EP3
Platelet Inhibition (IC50) 21.81 nM Not Reported
Vasoactivity Vasodilation Smooth Muscle Contraction
Pain Modulation Analgesic Limited Data
Major Source Medicinal leech saliva, mammals Primate semen

19(R)-hydroxy Prostaglandin A2 (19(R)-OH PGA2)

  • Structure and Metabolism: A non-enzymatic dehydration metabolite of 19(R)-hydroxy PGE2, sharing the 19(R)-hydroxyl group but lacking the E-ring keto group .
  • Biological Role : Found in human semen; its stability and UV absorbance at 278 nm make it useful as an internal standard for prostaglandin quantification .

16,16-Dimethyl Prostaglandin F2β

  • Structural Modification : Features dimethyl groups at C16, enhancing metabolic stability compared to native PGF2β .
  • Therapeutic Use : Mitigates bronchospasm in asthma patients but with lower potency than PGE2 .
  • Divergence from 19(R)-OH PGE1 : Targets FP receptors for smooth muscle contraction, whereas 19(R)-OH PGE1 acts via EP1/EP3 .

Prostaglandin E2 (PGE2)

  • Receptor Profile : Binds EP1-EP4 receptors, with dual roles in inflammation (pro-inflammatory via EP1/EP3; anti-inflammatory via EP2/EP4) .
  • Contrast with 19(R)-OH PGE1 : Lacks the 19(R)-hydroxyl group, resulting in divergent effects on cAMP and Ca²⁺ signaling. PGE2’s role in fever and pain contrasts with 19(R)-OH PGE1’s focus on reproductive functions .

Research Findings and Mechanistic Insights

Receptor Specificity and Signaling

  • 19(R)-OH PGE1 : Preferentially activates EP1 (Ca²⁺ mobilization) and EP3 (cAMP inhibition), promoting smooth muscle contraction .
  • PGE1 : At low concentrations, activates IP receptors (cAMP elevation), while high concentrations engage EP3, balancing vasodilation and platelet inhibition .

Physiological and Therapeutic Implications

  • 19(R)-OH PGE1: Potential role in male fertility via seminal fluid modulation, contrasting with PGE1’s clinical use in vascular diseases (e.g., alprostadil for erectile dysfunction) .
  • Structural Analogs : Modifications like 16,16-dimethyl or 19(R)-hydroxylation alter metabolic stability and receptor targeting, influencing therapeutic windows .

Table 2: Key Properties of Prostaglandins

Compound Receptor Targets Key Biological Role Clinical/Research Use
19(R)-OH PGE1 EP1, EP3 Smooth muscle contraction Reproductive physiology
PGE1 IP, EP3 Vasodilation, platelet inhibition Erectile dysfunction, vascular therapy
19(R)-OH PGA2 N/A Internal standard for PGE quantification Analytical chemistry
16,16-Dimethyl PGF2β FP Bronchospasm mitigation Asthma management
PGE2 EP1-EP4 Inflammation, fever, pain Inflammatory disease research

Propriétés

IUPAC Name

7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXWHIDRKRPMO-VOSXNNSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

19(R)-hydroxy Prostaglandin E1
19(R)-hydroxy Prostaglandin E1
19(R)-hydroxy Prostaglandin E1
19(R)-hydroxy Prostaglandin E1
19(R)-hydroxy Prostaglandin E1
19(R)-hydroxy Prostaglandin E1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.